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Introduction
Picenadol (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-

phenylpiperidine class of compounds, developed by Eli Lilly in the 1970s.[1] It is a unique

molecule in that it is administered as a racemic mixture, with its distinct enantiomers

possessing opposing pharmacological activities.[1][2] The (+)-isomer is a potent agonist at the

µ-opioid receptor, responsible for its analgesic effects, while the (-)-isomer acts as an opioid

antagonist.[1] This intrinsic mixed agonist-antagonist profile confers upon Picenadol a
pharmacological profile characterized by effective analgesia with a potentially lower risk for

abuse and physical dependence compared to pure opioid agonists.[1][2] Though investigated

for clinical use in applications such as postoperative pain, it was never commercialized.[1] This

guide provides a detailed overview of Picenadol's chemical structure, physicochemical and

pharmacological properties, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties
Picenadol is a 1,3,4-trisubstituted-4-arylpiperidine derivative.[1] Its core structure consists of a

piperidine ring with methyl and propyl substitutions, and a phenyl group attached to the 4-

position of the piperidine ring.
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The chemical identifiers and structural information for Picenadol are summarized in the table

below.

Identifier Value

IUPAC Name 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol[1]

CAS Number 79201-85-7[1]

Molecular Formula C₁₆H₂₅NO[1]

Molar Mass 247.382 g/mol [1]

SMILES
CCC[C@]1(--INVALID-LINK--

CN(CC1)C)C2=CC(O)=CC=C2[1]

InChI Key RTOHPIRUUAKHOZ-BBRMVZONSA-N[1]

Synonyms LY-97435, LY150720[1][3]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Picenadol, such as melting

point, boiling point, and pKa, are not widely available in the published literature. The available

solubility information is presented below.

Property Value

Solubility Soluble in DMSO.

Pharmacology
The pharmacology of Picenadol is defined by its unique mixed agonist-antagonist action, a

direct consequence of its stereochemistry.

Mechanism of Action
Picenadol is a racemic mixture of two enantiomers with distinct and opposing activities at

opioid receptors:
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(+)-Picenadol (d-isomer, LY136596): This enantiomer is a potent agonist at the µ-opioid

receptor (MOR) and is responsible for the analgesic properties of the racemic mixture.[2][3]

(-)-Picenadol (l-isomer, LY136595): This enantiomer is an opioid antagonist, which limits the

overall agonist effect of the racemate.[2][3]

This combination results in a mixed agonist-antagonist profile for the parent compound,

Picenadol.[1] This profile is thought to contribute to a ceiling effect for certain opioid-mediated

adverse effects and a lower potential for abuse.[1]

Receptor Binding Profile
While specific equilibrium dissociation constants (Kᵢ) for Picenadol and its isomers are not

readily available in the cited literature, qualitative descriptions of its binding affinity are

consistent. Picenadol exhibits a high affinity for both µ (mu) and δ (delta) opioid receptors, with

a markedly lower affinity for the κ (kappa) opioid receptor.[2][3] This profile is distinct from other

mixed agonist-antagonists like pentazocine, which often have significant κ-opioid activity.[1]

An in vivo study in squirrel monkeys provided an apparent pA₂ value, a measure of antagonist

potency, for the antagonist l-isomer (LY136595).

Compound Parameter Value

(-)-Picenadol (LY136595) Apparent pA₂ 5.67 ± 0.07

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist

that would require a doubling of the agonist concentration to produce the same response.

Pharmacodynamic Effects: Analgesia
Preclinical and clinical studies have demonstrated the analgesic efficacy of Picenadol. Its
potency has been compared to that of other well-established opioid analgesics.
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Comparison Agent Model Relative Potency/Efficacy

Morphine
Mouse Writhing Test, Rat Tail

Heat Test

Picenadol is approximately 1/3

as potent as morphine.[2][3]

Meperidine (Pethidine) Post-Cesarean Section Pain
Analgesia and side effects are

similar to meperidine.

Codeine Postoperative Dental Pain

A 25 mg oral dose of

Picenadol showed analgesic

efficacy comparable to a 60

mg dose of codeine.

Signaling Pathways
As Picenadol primarily exerts its effects through the µ- and δ-opioid receptors, it activates the

canonical G-protein signaling cascades associated with these receptors. Both are G-protein

coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαᵢ/ₒ).

G-Protein Dependent Opioid Receptor Signaling
Upon agonist binding (by the (+)-isomer of Picenadol), the receptor undergoes a

conformational change, promoting the exchange of GDP for GTP on the α-subunit of the

associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which

then modulate downstream effectors. The primary consequences of this activation include:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP)

levels.

Modulation of Ion Channels:

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to

potassium efflux and hyperpolarization of the neuronal membrane.

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from

presynaptic terminals.
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Collectively, these actions decrease neuronal excitability and inhibit the transmission of

nociceptive signals.
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Caption: G-protein dependent signaling pathway for μ/δ-opioid receptors.

Experimental Protocols
This section outlines the general methodologies employed in the synthesis and

pharmacological evaluation of Picenadol.
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Chemical Synthesis
The synthesis of Picenadol and related 1,3,4-trisubstituted-4-arylpiperidines is described in

U.S. Patent 4,081,450. The general synthetic strategy involves a multi-step process starting

from a substituted pyrroline, which undergoes a ring expansion to form the core piperidine

structure.
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2,3-disubstituted-3-aryl-1-pyrroline

Alkylation
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Caption: General synthetic workflow for Picenadol synthesis.
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In Vitro Protocol: Radioligand Competition Binding
Assay
To determine the binding affinity (Kᵢ) of Picenadol and its isomers for opioid receptors, a

radioligand competition binding assay is employed.

Objective: To quantify the ability of a test compound (e.g., Picenadol) to displace a specific

radiolabeled ligand from µ, δ, or κ opioid receptors.

Materials:

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human

µ, δ, or κ opioid receptor.

Radioligands:

µ-receptor: [³H]DAMGO

δ-receptor: [³H]DPDPE

κ-receptor: [³H]U-69,593

Test Compounds: Picenadol and its purified (+)- and (-)-isomers.

Non-specific Binding Control: Naloxone (10 µM).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a

predetermined protein concentration.

Assay Setup: In triplicate in a 96-well plate, set up the following conditions:

Total Binding: Assay buffer + Radioligand + Membrane suspension.
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Non-specific Binding: Assay buffer + Radioligand + Naloxone (10 µM) + Membrane

suspension.

Competitive Binding: Assay buffer + Radioligand + Varying concentrations of test

compound + Membrane suspension.

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120

minutes) to reach equilibrium.

Filtration: Terminate the reaction by rapidly filtering the plate contents through glass fiber

filters using a cell harvester. This separates bound from unbound radioligand.

Washing: Wash filters multiple times with ice-cold assay buffer.

Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in

counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific

binding) using non-linear regression.

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀

/ (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

In Vivo Protocols: Analgesia Models
This test assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

Procedure:

Acclimation: Acclimate mice to the testing environment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing: Administer Picenadol or a vehicle control via the desired route (e.g., intraperitoneal,

oral).

Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a dilute

solution of acetic acid (e.g., 0.6%) intraperitoneally.

Observation: Immediately place the mouse in an observation chamber and count the number

of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined

period (e.g., 15-20 minutes).

Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated

group. A significant reduction in writhing indicates an analgesic effect.

This test measures the response to a thermal pain stimulus and is primarily used to evaluate

centrally acting analgesics.

Procedure:

Restraint: Gently restrain the rat, allowing the tail to be free.

Baseline Latency: Measure the baseline tail-flick or withdrawal latency by immersing the

distal portion (e.g., 3-5 cm) of the tail in a thermostatically controlled water bath (typically 52-

55°C). Record the time taken for the rat to flick its tail out of the water. A cut-off time (e.g., 10-

15 seconds) is used to prevent tissue damage.

Dosing: Administer Picenadol or a vehicle control.

Post-Dose Latency: At various time points after drug administration, repeat the latency

measurement.

Analysis: An increase in the tail withdrawal latency compared to baseline indicates an

analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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